molecular formula C11H15NO B12941680 (R)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol

(R)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol

Cat. No.: B12941680
M. Wt: 177.24 g/mol
InChI Key: PVICIXINMHHRTA-MRVPVSSYSA-N
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Description

®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods may involve large-scale catalytic hydrogenation processes using specialized reactors and optimized conditions to ensure high yield and purity of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-one: A ketone derivative with different chemical properties.

    6-Hydroxy-1,2,3,4-tetrahydroquinoline: A hydroxylated derivative with potential biological activities.

Uniqueness

®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is unique due to its chiral nature, which can lead to specific interactions with biological targets, making it valuable in medicinal chemistry for the development of enantiomerically pure drugs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol

InChI

InChI=1S/C11H15NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7-8,12-13H,2-3,6H2,1H3/t8-/m1/s1

InChI Key

PVICIXINMHHRTA-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)NCCC2)O

Canonical SMILES

CC(C1=CC2=C(C=C1)NCCC2)O

Origin of Product

United States

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